3-Aminobenzanilide

Description

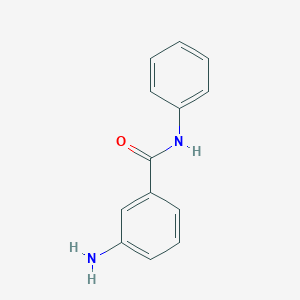

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-amino-N-phenylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O/c14-11-6-4-5-10(9-11)13(16)15-12-7-2-1-3-8-12/h1-9H,14H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPSPULPPMWHXGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70162326 | |

| Record name | Benzamide, 3-amino-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70162326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14315-16-3 | |

| Record name | 3-Amino-N-phenylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14315-16-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Aminobenzanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014315163 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Aminobenzanilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50645 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzamide, 3-amino-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70162326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-aminobenzanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.764 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-AMINOBENZANILIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J6W3FN9XB7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Aminobenzanilide for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Aminobenzanilide, a versatile chemical intermediate with significant potential in organic synthesis and medicinal chemistry. We will delve into its chemical identity, physicochemical properties, synthesis methodologies, and key applications, with a particular focus on its relevance to researchers, scientists, and professionals in the field of drug development. This document aims to be a practical resource, offering not just data, but also insights into the causality behind experimental choices and protocols.

Unambiguous Chemical Identification: Navigating the Isomers

It is crucial to first address a point of potential confusion: the term "this compound" can refer to two distinct isomers, each with its own unique Chemical Abstracts Service (CAS) number and structural configuration. The position of the amino group dictates the isomer's reactivity and subsequent applications.

-

3-Amino-N-phenylbenzamide (CAS Number: 14315-16-3): In this isomer, the amino group is substituted on the benzoyl moiety of the molecule.[1][2][3][4]

-

N-(3-aminophenyl)benzamide (CAS Number: 16091-26-2): Here, the amino group is located on the aniline portion of the structure.[5][6][7][8][9]

Throughout this guide, we will specify the CAS number to ensure clarity. It is imperative for researchers to verify the CAS number of their starting material to ensure the desired reactivity and outcome in their synthetic endeavors.

A critical distinction must also be made between this compound and the structurally similar 3-Aminobenzamide (CAS: 3544-24-9) .[10][11] 3-Aminobenzamide is a well-documented and potent inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair, and is extensively used in cancer research.[11][12][13][14] this compound, in contrast, is primarily utilized as a chemical intermediate and building block in organic synthesis, with its direct biological activity being less characterized.[12]

Physicochemical and Safety Profile

A thorough understanding of a compound's physical and chemical properties, as well as its safety profile, is paramount for its effective and safe use in a laboratory setting.

Physicochemical Properties

The properties of the two isomers of this compound are summarized in the table below. These values are critical for designing experiments, including reaction setup, solvent selection, and purification methods.

| Property | 3-Amino-N-phenylbenzamide (14315-16-3) | N-(3-aminophenyl)benzamide (16091-26-2) |

| Molecular Formula | C₁₃H₁₂N₂O[1] | C₁₃H₁₂N₂O[5][6] |

| Molecular Weight | 212.25 g/mol [1] | 212.25 g/mol [5][6] |

| Appearance | Solid | Light yellow to yellow solid[5] |

| Melting Point | 124-125 °C[2] | 124-125 °C[5] |

| Boiling Point | 323.9±25.0 °C (Predicted)[2] | 308.3±25.0 °C (Predicted)[5] |

| Density | 1.244±0.06 g/cm³ (Predicted)[2] | 1.244±0.06 g/cm³ (Predicted)[5] |

| pKa | 13.70±0.70 (Predicted)[2] | 13.22±0.70 (Predicted)[5] |

| LogP | 1.48[1] | 1.9[6] |

Spectral Data

Spectral data is essential for the verification of the chemical structure and purity of this compound. While comprehensive spectral data is not always readily available in aggregated sources, the following provides an indication of expected spectral characteristics based on the functional groups present.

-

¹H NMR: The proton NMR spectrum for both isomers would be expected to show signals in the aromatic region (typically between 6.5 and 8.0 ppm). The amino protons would likely appear as a broad singlet, and the amide proton as another singlet, with their chemical shifts being influenced by the solvent and concentration.

-

¹³C NMR: The carbon NMR would display a number of signals in the aromatic region (around 110-150 ppm) and a characteristic signal for the carbonyl carbon of the amide group (typically in the range of 165-175 ppm).

-

IR Spectroscopy: The infrared spectrum is a powerful tool for identifying the key functional groups. Expected characteristic absorption bands include N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹, often two bands) and the N-H stretch of the secondary amide (around 3300 cm⁻¹). A strong C=O stretching vibration for the amide carbonyl will be prominent around 1650 cm⁻¹.[15]

Safety and Handling

Safe handling of any chemical substance is of utmost importance. The following safety information is based on available Safety Data Sheets (SDS).

| Hazard Information | 3-Amino-N-phenylbenzamide (14315-16-3) | N-(3-aminophenyl)benzamide (16091-26-2) |

| GHS Pictograms | ||

| Signal Word | Warning[2] | Warning[5][6] |

| Hazard Statements | H302 - Harmful if swallowedH315 - Causes skin irritationH319 - Causes serious eye irritationH335 - May cause respiratory irritation[2] | H302 - Harmful if swallowedH315 - Causes skin irritationH319 - Causes serious eye irritationH335 - May cause respiratory irritation[5][6] |

| Precautionary Statements | P261 - Avoid breathing dustP305+P351+P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] | P261 - Avoid breathing dust/fume/gas/mist/vapors/sprayP264 - Wash skin thoroughly after handlingP270 - Do not eat, drink or smoke when using this productP271 - Use only outdoors or in a well-ventilated areaP280 - Wear protective gloves/ eye protection/ face protectionP302+P352 - IF ON SKIN: Wash with plenty of waterP304+P340 - IF INHALED: Remove person to fresh air and keep comfortable for breathingP305+P351+P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsingP312 - Call a POISON CENTER or doctor if you feel unwellP330 - Rinse mouthP362+P364 - Take off contaminated clothing and wash it before reuseP403+P233 - Store in a well-ventilated place. Keep container tightly closedP501 - Dispose of contents/ container to an approved waste disposal plant[5] |

Personal Protective Equipment (PPE): When handling either isomer of this compound, it is essential to use appropriate personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust.[16][17][18]

Synthesis of this compound: A Practical Approach

The synthesis of this compound isomers typically involves the reduction of the corresponding nitro precursor. The choice of reducing agent and reaction conditions can be tailored to optimize yield and purity.

Synthesis of N-(3-aminophenyl)benzamide (CAS: 16091-26-2)

A common and effective method for the synthesis of N-(3-aminophenyl)benzamide is the reduction of N-(3-nitrophenyl)benzamide.

Reaction Scheme:

A representative synthesis workflow.

Experimental Protocol:

This protocol is based on a general procedure for the reduction of a nitro group using iron powder and ammonium chloride.[5]

Materials:

-

N-(3-nitrophenyl)benzamide

-

Iron powder

-

Ammonium chloride

-

Ethanol

-

Water

-

Acetone

Procedure:

-

Dissolve N-(3-nitrophenyl)benzamide in ethanol in a round-bottom flask equipped with a reflux condenser.

-

Prepare an aqueous solution of iron powder and ammonium chloride.

-

Add the aqueous solution of iron and ammonium chloride to the ethanolic solution of the nitro compound.

-

Heat the reaction mixture to reflux and maintain for approximately 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, filter the hot reaction mixture to remove the iron salts.

-

Collect the filtrate and remove the solvent under reduced pressure (rotary evaporation).

-

The resulting solid can be further purified by dissolving it in acetone, filtering any insoluble material, and then removing the acetone by rotary evaporation to yield the desired m-aminobenzanilide.[5] This method has been reported to achieve yields of around 89.8%.[5]

Causality of Experimental Choices:

-

Iron/Ammonium Chloride: This reducing system is a classic and cost-effective method for nitro group reduction. The reaction proceeds in a protic solvent, and the workup is relatively straightforward.

-

Reflux Conditions: Heating the reaction to reflux increases the reaction rate, allowing for a shorter reaction time.

-

Hot Filtration: Filtering the reaction mixture while hot is crucial to prevent the product from crystallizing out along with the inorganic byproducts.

Applications in Research and Drug Development

This compound serves as a valuable building block in the synthesis of more complex molecules with potential biological activities. Its bifunctional nature, possessing both an amino and an amide group, allows for a variety of chemical transformations.

As a Synthetic Intermediate

The primary application of this compound in scientific research is as a precursor for the synthesis of a wide range of organic compounds. The amino group can undergo various reactions such as acylation, alkylation, and diazotization, leading to the formation of diverse scaffolds. The amide linkage provides structural rigidity and hydrogen bonding capabilities, which are often desirable features in drug candidates.

For instance, derivatives of aminobenzanilides have been investigated for their potential as:

-

Anticonvulsant agents: A study reported the preparation and evaluation of 3-amino-N-(2,6-dimethylphenyl) benzamide as an anticonvulsant.[19]

-

Antimicrobial and anticancer agents: The benzamide scaffold is present in numerous compounds with a wide range of biological activities.[20] Novel N-substituted benzamide derivatives have been synthesized and evaluated as antitumor agents.[21]

-

Enzyme inhibitors: Benzamide derivatives have been designed and synthesized as inhibitors of enzymes such as carbonic anhydrase and acetylcholinesterase.

Role in Medicinal Chemistry

While this compound itself is not a prominent therapeutic agent, its structural motif is found in various pharmacologically active compounds. The development of new synthetic methodologies to create libraries of substituted aminobenzanilides is an active area of research. These libraries can then be screened for biological activity against various therapeutic targets. For example, new imidazole-based N-phenylbenzamide derivatives have been synthesized and evaluated as potential anticancer agents.[22]

Workflow for Utilizing this compound in Drug Discovery:

A conceptual workflow for drug discovery starting from this compound.

Conclusion

This compound, in its two isomeric forms, represents a valuable and versatile platform for chemical synthesis and drug discovery. A clear understanding of the specific isomer, as identified by its CAS number, is fundamental to its successful application. This guide has provided a detailed overview of its chemical and physical properties, a practical synthesis protocol, and an exploration of its applications in research and medicinal chemistry. For scientists and researchers in drug development, this compound offers a readily accessible starting point for the creation of novel molecular entities with the potential to address a range of therapeutic needs. As with any chemical reagent, a thorough review of the safety data and adherence to proper laboratory practices are essential for its safe and effective utilization.

References

- PubChem. (n.d.). 3-amino-N-methyl-N-phenylbenzamide. National Center for Biotechnology Information.

- PubChem. (n.d.). Benzamide, N-(3-aminophenyl)-. National Center for Biotechnology Information.

- Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.

- PubChem. (n.d.). 3-Aminobenzamide. National Center for Biotechnology Information.

- SIELC Technologies. (2018). Benzamide, N-(3-aminophenyl)-.

- SIELC Technologies. (2018). Benzamide, 3-amino-N-phenyl-.

- The Royal Society of Chemistry. (n.d.). Supplementary Information Hydrogenation of Amides Catalyzed by Combined Catalytic System of Ru Complex with Zinc Salt.

- The Royal Society of Chemistry. (n.d.). Supporting information.

- ResearchGate. (n.d.). Synthesis of substituted 3-amino-N-phenylbenzamide.

- Ivy Fine Chemicals. (n.d.). N-(3-Aminophenyl)benzamide.

- Google Patents. (n.d.). 3-and 4-amino-n(alkyl phenyl) benzamide compounds and composition containing same as anticonvulsant drugs.

- Wikipedia. (n.d.). 3-Aminobenzamide.

- National Center for Biotechnology Information. (2023). Activity of N-phenylbenzamide analogs against the neglected disease pathogen, Schistosoma mansoni.

- SpectraBase. (n.d.). N-phenylbenzamide.

- Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Med Chem (Los Angeles), 8(10), 273-280.

- CAS Common Chemistry. (n.d.). 3-Amino-N-phenylbenzamide.

- Wikipedia. (n.d.). Benzamide.

- Rose-Hulman Institute of Technology. (n.d.). IR Absorption Bands and NMR.

- ResearchGate. (2000). Synthesis and Biological Activity of 2-Amino-N-phenylbenzamides and 3-Phenyl-1,2,3-benzotriazin-4(3H)-ones.

- National Center for Biotechnology Information. (n.d.). New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights.

- The Royal Society of Chemistry. (n.d.). Synthesis of 2-Aryl Quinazolinones via Iron-Catalyzed Cross Dehydrogenative Coupling (CDC) between NH and CH bonds - Supporting Information.

- PubChem. (n.d.). N-(3-(Benzoylamino)phenyl)benzamide. National Center for Biotechnology Information.

Sources

- 1. Benzamide, 3-amino-N-phenyl- | SIELC Technologies [sielc.com]

- 2. This compound | 14315-16-3 [chemicalbook.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. 14315-16-3|3-Amino-N-phenylbenzamide|BLD Pharm [bldpharm.com]

- 5. 3'-Aminobenzanilide | 16091-26-2 [chemicalbook.com]

- 6. Benzamide, N-(3-aminophenyl)- | C13H12N2O | CID 72896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Benzamide, N-(3-aminophenyl)- | SIELC Technologies [sielc.com]

- 8. manchesterorganics.com [manchesterorganics.com]

- 9. ivychem.com [ivychem.com]

- 10. 3-Aminobenzamide | C7H8N2O | CID 1645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 3-Aminobenzamide - Wikipedia [en.wikipedia.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. caymanchem.com [caymanchem.com]

- 14. selleckchem.com [selleckchem.com]

- 15. rose-hulman.edu [rose-hulman.edu]

- 16. fishersci.com [fishersci.com]

- 17. fishersci.com [fishersci.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. EP0213572B1 - 3-and 4-amino-n(alkyl phenyl) benzamide compounds and composition containing same as anticonvulsant drugs - Google Patents [patents.google.com]

- 20. walshmedicalmedia.com [walshmedicalmedia.com]

- 21. researchgate.net [researchgate.net]

- 22. New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]

The Solubility Profile of 3-Aminobenzanilide: A Technical Guide for Researchers

This guide provides an in-depth exploration of the solubility characteristics of 3-aminobenzanilide (C₁₃H₁₂N₂O), a key intermediate in pharmaceutical and chemical synthesis. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple data points to offer a foundational understanding of the physicochemical principles governing its solubility, coupled with actionable experimental protocols for in-lab determination.

Understanding this compound: A Structural Perspective on Solubility

This compound is an aromatic compound featuring both an amide and a primary amino functional group.[1] This unique structure dictates its solubility behavior, primarily through its capacity for hydrogen bonding and its overall molecular polarity.

-

Amide Group (-CONH-): The amide linkage is highly polar and can act as both a hydrogen bond donor (via the N-H bond) and a hydrogen bond acceptor (via the carbonyl oxygen C=O).[2] This is a primary driver for its solubility in polar solvents.

-

Amino Group (-NH₂): The meta-positioned primary amine is also polar and readily participates in hydrogen bonding as a donor. This group significantly enhances the molecule's affinity for protic solvents.

-

Aromatic Rings: The two phenyl rings contribute a significant nonpolar character to the molecule, which favors solubility in less polar organic solvents.

The interplay between these polar functional groups and the nonpolar aromatic framework means that this compound exhibits a nuanced solubility profile, generally favoring polar organic solvents. The principle of "like dissolves like" is paramount in predicting its behavior; solvents that can effectively engage in hydrogen bonding and match its polarity will be the most effective.[3][4]

Guiding Principles: Intermolecular Forces at Play

The dissolution of this compound is an energetic process governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the solute-solvent interactions must be strong enough to overcome the solute-solute and solvent-solvent interactions.

-

Hydrogen Bonding: This is the most significant intermolecular force influencing the solubility of this compound in protic solvents like alcohols.[5][6][7] The amide and amine groups can form strong hydrogen bonds with solvent molecules that have O-H or N-H bonds.

-

Dipole-Dipole Interactions: The inherent polarity of the amide group leads to dipole-dipole attractions with other polar solvent molecules, such as those found in ketones and esters.[4][5]

-

London Dispersion Forces: These weaker forces are present in all molecules and are the primary mode of interaction with nonpolar solvents. The large aromatic surface area of this compound allows for these interactions, though they are often not strong enough to induce high solubility in purely nonpolar solvents.

The following diagram illustrates the key molecular interactions that govern the solubility of this compound.

Caption: Key intermolecular forces in the dissolution of this compound.

Quantitative Solubility Data: An Extrapolative Approach

While specific quantitative solubility data for this compound is not extensively published, we can infer its likely solubility from structurally related compounds and general principles. For instance, the parent compound, benzanilide (N-phenylbenzamide), which lacks the polar amino group, is soluble in ethanol (4.1 g/100 g at 30°C) and soluble in benzene and diethyl ether, but insoluble in water.[5]

The addition of the primary amino group in this compound is expected to increase its polarity and hydrogen bonding capability, thereby enhancing its solubility in polar protic and aprotic solvents compared to benzanilide. Conversely, its solubility in nonpolar solvents may be slightly reduced.

Based on its structure and data from analogous compounds, the following table provides an estimated solubility profile for this compound. It is imperative for researchers to experimentally verify these values for their specific applications.

| Solvent Class | Example Solvents | Expected Solubility of this compound | Rationale |

| Polar Protic | Methanol, Ethanol | High | Strong hydrogen bonding interactions with the -OH group of the solvent and the -NH₂ and -CONH- groups of the solute.[1] |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetone | High to Moderate | Strong dipole-dipole interactions. DMSO and DMF are particularly effective due to their high polarity.[8] Acetone is also a good solvent for many amides. |

| Less Polar | Ethyl Acetate, Dichloromethane | Moderate to Low | A balance of polar and nonpolar characteristics in the solvent can accommodate both features of the solute. |

| Nonpolar | Toluene, Hexane, Cyclohexane | Low to Insoluble | Insufficient solute-solvent interactions to overcome the strong solute-solute hydrogen bonding and dipole-dipole forces. |

| Aqueous | Water | Low | While capable of hydrogen bonding, the large nonpolar surface area of the two aromatic rings limits solubility.[1] |

Experimental Protocol: The Shake-Flask Method for Solubility Determination

To obtain precise and reliable solubility data, the isothermal shake-flask method is the gold standard. This protocol provides a self-validating system for determining the equilibrium solubility of this compound in a chosen organic solvent at a specific temperature.

Materials and Equipment

-

This compound (solid, high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (e.g., 4 mL or 20 mL)

-

Constant temperature orbital shaker or water bath

-

Syringe filters (0.45 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Step-by-Step Methodology

-

Preparation of Supersaturated Solution:

-

Add an excess amount of solid this compound to a vial. The key is to ensure that undissolved solid remains at equilibrium, confirming saturation.

-

Add a known volume (e.g., 2 mL) of the chosen organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in the constant temperature shaker set to the desired experimental temperature (e.g., 25°C, 37°C).

-

Agitate the mixture for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typically recommended. A preliminary time-course experiment can determine the minimum time to reach a stable concentration.

-

-

Phase Separation and Sampling:

-

Once equilibrium is reached, allow the vial to stand undisturbed at the experimental temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any undissolved microcrystals.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Accurately dilute the filtered sample with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Analyze the standard solutions and the diluted sample using a validated analytical method (e.g., HPLC-UV).

-

Construct a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standard solutions.

-

Determine the concentration of the diluted sample from the calibration curve and calculate the original concentration of the saturated solution, accounting for the dilution factor.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL, g/100mL, or mol/L.

-

It is best practice to perform the experiment in triplicate to ensure reproducibility and report the mean solubility with the standard deviation.

-

The following diagram outlines the workflow for the shake-flask solubility determination method.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Safety and Handling Considerations

Researchers must consult the Safety Data Sheet (SDS) for this compound and the chosen solvents before commencing any experimental work.

-

This compound: May cause serious eye irritation and respiratory irritation. Avoid breathing dust and ensure adequate ventilation.

-

Organic Solvents: Many organic solvents are flammable and may have specific health hazards. All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn.

Conclusion

The solubility of this compound is a critical parameter for its application in research and development. Governed by its ability to form hydrogen bonds and its overall polarity, it is expected to be highly soluble in polar organic solvents such as alcohols, DMSO, and DMF, with limited solubility in water and nonpolar solvents. While estimations based on structurally similar compounds provide a useful starting point, precise quantitative data should be determined experimentally using a robust method like the shake-flask protocol detailed in this guide. This approach ensures the accuracy and reliability of solubility data, empowering researchers to optimize their synthetic and formulation processes.

References

- Kiper, R. A. (n.d.). Properties of substance: N-phenylbenzamide. Chemical Database.

- García-Barrantes, P. M., et al. (2021). Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. ACS Infectious Diseases, 7(9), 2635–2654.

- Ouyang, J., et al. (2019). Determination and Modeling of Solubility of 4-Aminobenzamide in Different Pure Solvents. Journal of Chemical & Engineering Data, 64(11), 4887-4894.

- Chen, X., et al. (2020). Solubility modeling and solvation behavior of 3,3′-diamino diphenylsulfone in binary aqueous mixtures of isopropanol, methanol, ethanol and N,N-dimethylformamide. Journal of Molecular Liquids, 313, 113524.

- Chemistry LibreTexts. (2023, January 22). Solubility - What dissolves in What?.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.

- Martínez, F., & Gómez, A. (2003). Thermodynamic Study of the Solubility of Some Sulfonamides in Cyclohexane. Journal of the Brazilian Chemical Society, 14(5), 803-808.

- precisionFDA. (n.d.). This compound.

- Supporting Information. (n.d.).

- USP-NF. (n.d.). Development of a General Solvents Method for DMSO Soluble Compounds.

- Corden, C. (n.d.). Solvent Miscibility Table.

- Domanska, U., & Pobudkowska, A. (2008). Solubility of p-Aminobenzenesulfonamide in Different Solvents from (283.15 to 323.15) K. Journal of Chemical & Engineering Data, 53(6), 1335-1338.

- Chemistry LibreTexts. (2022, August 16). 15.14: Physical Properties of Amides.

- Solubility Of Things. (n.d.). Amides: Structure, Properties, and Reactions.

- PubChem. (n.d.). 3-Aminobenzamide.

- Purdue University. (2005). Principles of Drug Action 1, Spring 2005, Amides.

- precisionFDA. (n.d.). This compound.

- ResearchGate. (n.d.). Determination and Modeling of Solubility of 4-Aminobenzamide in Different Pure Solvents.

- Chemistry LibreTexts. (2022, August 16). 15.14: Physical Properties of Amides.

- ResearchGate. (2025, August 7). Solubility of three types of benzamide derivatives in toluene, ethyl acetate, acetone, chloroform, methanol, and water at temperatures ranging from 288.15 to 328.15 K at atmospheric pressure.

- ResearchGate. (n.d.). Solubility modeling and solvation behavior of 3,3′-diamino diphenylsulfone in binary aqueous mixtures of isopropanol, methanol, ethanol and N,N-dimethylformamide.

Sources

A Guide to the Spectroscopic Characterization of 3-Aminobenzanilide for Researchers and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for 3-aminobenzanilide (also known as N-(3-aminophenyl)benzamide), a key structural motif in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The focus is on the practical interpretation of the spectra, grounded in the principles of chemical structure and reactivity, to ensure robust compound identification and characterization.

Introduction: The Significance of this compound

The benzanilide scaffold is a privileged structure in drug discovery, appearing in a wide array of therapeutic agents. The addition of an amino group, as in this compound, introduces a versatile functional handle for further chemical modification, making it a valuable building block in the synthesis of novel pharmaceutical candidates and functional materials. Accurate and comprehensive spectroscopic characterization is paramount for confirming the identity and purity of such foundational molecules, ensuring the reliability and reproducibility of subsequent research and development efforts.

Experimental & Methodological Overview

The acquisition of high-quality spectroscopic data is fundamental to accurate structural elucidation. The following sections detail the standard methodologies for obtaining NMR, IR, and MS data for a compound such as this compound.

Sample Preparation and Instrumentation: A Protocol for Reliable Data Acquisition

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d6 or CDCl3) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts of labile protons (e.g., -NH2 and -NH-).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

Data Acquisition: Acquire ¹H NMR, ¹³C NMR, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) to aid in unambiguous peak assignments.

-

-

Infrared (IR) Spectroscopy:

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is often preferred for its simplicity and minimal sample preparation. Alternatively, prepare a potassium bromide (KBr) pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Instrumentation: Employ a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 µg/mL).

-

Instrumentation: Utilize a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI). High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.

-

Data Acquisition: Acquire a full scan mass spectrum to determine the molecular ion and conduct tandem mass spectrometry (MS/MS) to elucidate fragmentation patterns.

-

Caption: A generalized workflow for the spectroscopic analysis of a solid organic compound.

Spectroscopic Data and Interpretation

¹H NMR Spectroscopy: Unraveling the Proton Environment

While a publicly available, experimentally verified ¹H NMR spectrum for this compound is not readily accessible, a predicted spectrum and interpretation based on analogous structures can be provided. The expected chemical shifts are influenced by the electronic effects of the amide and amino functional groups on the aromatic rings.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| Amide N-H | ~10.0 | Singlet (broad) | 1H | - |

| Benzoyl Ring (ortho) | ~7.9 | Doublet | 2H | ~7-8 |

| Benzoyl Ring (meta, para) | ~7.4-7.6 | Multiplet | 3H | - |

| Amino Phenyl Ring (H2') | ~7.2 | Singlet (broad) | 1H | - |

| Amino Phenyl Ring (H4', H6') | ~6.7-7.1 | Multiplet | 2H | - |

| Amino Phenyl Ring (H5') | ~6.5 | Multiplet | 1H | - |

| Amino N-H₂ | ~5.3 | Singlet (broad) | 2H | - |

Note: Predictions are based on standard chemical shift values and may vary depending on the solvent and experimental conditions.

Interpretation:

-

Amide Proton: The amide proton is expected to be significantly deshielded, appearing far downfield as a broad singlet due to quadrupole broadening from the adjacent nitrogen and potential hydrogen bonding.

-

Benzoyl Ring: The protons ortho to the carbonyl group are deshielded due to the electron-withdrawing nature of the carbonyl, appearing as a doublet. The meta and para protons will form a more complex multiplet further upfield.

-

Amino Phenyl Ring: The protons on the amino-substituted ring will be shifted upfield relative to benzene due to the electron-donating effect of the amino group. The substitution pattern will lead to a complex set of multiplets.

-

Amino Protons: The protons of the primary amine will appear as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration.

¹³C NMR Spectroscopy: A Carbon Skeleton Perspective

Similar to the ¹H NMR, a predicted ¹³C NMR spectrum is presented based on established substituent effects.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | ~166 |

| Amino Phenyl Ring (C1') | ~140 |

| Amino Phenyl Ring (C3') | ~149 |

| Benzoyl Ring (C1) | ~135 |

| Benzoyl Ring (C2, C6) | ~128 |

| Benzoyl Ring (C3, C5) | ~129 |

| Benzoyl Ring (C4) | ~132 |

| Amino Phenyl Ring (C2') | ~110 |

| Amino Phenyl Ring (C4') | ~115 |

| Amino Phenyl Ring (C5') | ~110 |

| Amino Phenyl Ring (C6') | ~114 |

Note: These are estimated values and will vary with experimental conditions.

Interpretation:

-

Carbonyl Carbon: The amide carbonyl carbon is characteristically found in the downfield region of the spectrum.

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon attached to the amino group (C3') will be significantly shifted downfield, while the other carbons on the amino-phenyl ring will be generally shifted upfield compared to benzene. The carbons of the benzoyl ring will show shifts typical for a monosubstituted benzene ring with an electron-withdrawing group.

Infrared (IR) Spectroscopy: Probing Functional Groups

The IR spectrum provides valuable information about the functional groups present in the molecule.

Table 3: Key IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amide) | ~3300 | Medium |

| N-H Stretch (Amine, asymmetric) | ~3400 | Medium |

| N-H Stretch (Amine, symmetric) | ~3300 | Medium |

| C-H Stretch (Aromatic) | 3100-3000 | Medium-Weak |

| C=O Stretch (Amide I) | ~1650 | Strong |

| N-H Bend (Amide II) | ~1530 | Medium-Strong |

| C=C Stretch (Aromatic) | 1600-1450 | Medium-Weak |

Interpretation:

-

N-H Stretching: The presence of both a secondary amide and a primary amine will result in multiple N-H stretching bands in the 3400-3300 cm⁻¹ region. The amide N-H is typically a single, sharp to moderately broad peak, while the primary amine gives rise to two distinct peaks (asymmetric and symmetric stretching).

-

Amide I Band: A strong absorption around 1650 cm⁻¹ is a hallmark of the C=O stretching vibration of the amide group.

-

Amide II Band: This band, arising from a coupling of N-H bending and C-N stretching, is characteristic of secondary amides and is expected around 1530 cm⁻¹.

Caption: The relationship between this compound and its key spectroscopic characterization techniques.

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry is a powerful tool for determining the molecular weight and gaining structural insights through fragmentation analysis. For this compound (C₁₃H₁₂N₂O), the expected exact mass is 212.09496 g/mol .

A key study on the fragmentation of protonated N-(3-aminophenyl)benzamide revealed a characteristic rearrangement product ion.[1]

Table 4: Expected Mass Spectrometry Data for this compound

| m/z | Proposed Fragment | Notes |

| 213.1028 | [M+H]⁺ | Protonated molecular ion. |

| 110.0604 | [C₆H₈NO]⁺ | A rearrangement product ion resulting from a nitrogen-oxygen exchange.[1] |

| 105.0340 | [C₇H₅O]⁺ | Benzoyl cation, from cleavage of the amide C-N bond. |

| 93.0578 | [C₆H₇N]⁺ | Aminophenyl cation. |

| 77.0391 | [C₆H₅]⁺ | Phenyl cation, from loss of CO from the benzoyl cation. |

Interpretation of Fragmentation:

The fragmentation of protonated this compound is expected to involve several key pathways:

-

Amide Bond Cleavage: The most common fragmentation pathway for amides is the cleavage of the C-N bond, leading to the formation of a stable benzoyl cation (m/z 105) and 1,3-diaminobenzene.

-

Rearrangement: A notable fragmentation pathway for this specific isomer involves a nitrogen-oxygen exchange, leading to a rearranged ion at m/z 110.[1] This is a diagnostically significant peak.

-

Further Fragmentation: The initial fragment ions can undergo further fragmentation, such as the loss of carbon monoxide from the benzoyl cation to yield the phenyl cation (m/z 77).

Conclusion

References

- PubChem. Benzamide, N-(3-aminophenyl)-.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Zu, C., et al. (2016). Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase. Journal of the American Society for Mass Spectrometry, 27(5), 917-926. [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis of 3-Aminobenzanilide from 3-Nitrobenzanilide

Abstract

This technical guide provides an in-depth exploration of the chemical synthesis of 3-aminobenzanilide, a crucial intermediate in pharmaceutical and materials science, through the reduction of 3-nitrobenzanilide. As drug development professionals and researchers require robust and reproducible synthetic routes, this document emphasizes the underlying chemical principles, offers a selection of validated reduction methodologies, and presents a detailed, step-by-step protocol for a preferred laboratory-scale synthesis. The guide is structured to provide not just procedural instructions, but also the scientific rationale behind the selection of reagents and reaction conditions, ensuring a comprehensive understanding for both experienced and early-career scientists.

Introduction: The Significance of this compound

This compound serves as a versatile building block in the synthesis of a wide array of complex organic molecules. Its bifunctional nature, possessing both a primary aromatic amine and an amide linkage, makes it a valuable precursor for the development of pharmacologically active compounds, including enzyme inhibitors and novel therapeutic agents.[1][2][3][4] The synthesis of this intermediate with high purity and yield is therefore a critical step in many drug discovery and development pipelines. The most common and direct route to this compound involves the reduction of the corresponding nitro compound, 3-nitrobenzanilide. This transformation, while conceptually straightforward, offers a variety of methodological choices, each with its own set of advantages and challenges.

Strategic Approaches to the Reduction of 3-Nitrobenzanilide

The conversion of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. Several reliable methods exist for this purpose, with the choice of reagent often dictated by factors such as substrate compatibility, desired selectivity, reaction scale, and considerations of cost and environmental impact.

Catalytic Hydrogenation

Catalytic hydrogenation is a widely employed and often preferred method for nitro group reduction due to its clean reaction profile, typically yielding water as the only byproduct.[5][6] Common catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel.[5][6]

-

Mechanism: The reaction involves the adsorption of the nitro compound and molecular hydrogen onto the catalyst surface, followed by a stepwise reduction of the nitro group to the amine.

-

Advantages: High yields, clean reaction, and the catalyst can often be recovered and reused.

-

Considerations: Requires specialized hydrogenation equipment (e.g., a Parr shaker) to handle pressurized hydrogen gas. The catalyst can sometimes be pyrophoric, requiring careful handling.[6]

Metal-Acid Reductions

A classic and robust method for nitroarene reduction involves the use of a metal in the presence of an acid. The most common systems include tin (Sn) or iron (Fe) in hydrochloric acid (HCl).[7][8]

-

Mechanism: The metal acts as the reducing agent, transferring electrons to the nitro group in a stepwise fashion, with the acid serving as a proton source.[7][8] The reaction proceeds through nitroso and hydroxylamine intermediates.[7][8]

-

Advantages: A cost-effective and reliable method that is tolerant of a wide range of functional groups.

-

Considerations: The workup can be cumbersome, often requiring the removal of metal salts. The use of strong acids may not be suitable for acid-sensitive substrates.

Reduction with Sodium Dithionite

Sodium dithionite (Na₂S₂O₄), also known as sodium hydrosulfite, is a versatile and economical reducing agent for aromatic nitro compounds.[9][10][11] It offers a milder, metal-free alternative to catalytic hydrogenation and metal-acid reductions.[10]

-

Mechanism: The reduction is believed to proceed via a single-electron transfer mechanism involving the sulfur dioxide radical anion (•SO₂⁻) as the active reducing species.[10]

-

Advantages: Mild reaction conditions, high chemoselectivity (tolerates other reducible functional groups), and avoids the use of heavy metals.[10][11]

-

Considerations: The reaction is typically carried out in aqueous or mixed aqueous-organic solvent systems, which may require careful solvent selection for substrates with poor water solubility.

Recommended Laboratory Protocol: Reduction of 3-Nitrobenzanilide using Tin(II) Chloride

For a reliable and accessible laboratory-scale synthesis of this compound, the use of stannous chloride (tin(II) chloride, SnCl₂) in a protic solvent is highly recommended. This method is generally high-yielding, proceeds under relatively mild conditions, and avoids the need for specialized high-pressure equipment.[5][12]

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |

| 3-Nitrobenzanilide | C₁₃H₁₀N₂O₃ | 242.23 | 5.00 g (20.6 mmol) | Starting material |

| Tin(II) Chloride Dihydrate | SnCl₂·2H₂O | 225.65 | 23.2 g (103 mmol) | 5 equivalents |

| Ethanol (95%) | C₂H₅OH | 46.07 | 100 mL | Solvent |

| Concentrated Hydrochloric Acid | HCl | 36.46 | ~5 mL | For initial acidification |

| Sodium Hydroxide (10 M) | NaOH | 40.00 | As needed | For basification |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | ~200 mL | Extraction solvent |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | Drying agent |

| Deionized Water | H₂O | 18.02 | As needed | For workup |

Experimental Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 3-nitrobenzanilide (5.00 g, 20.6 mmol) in 95% ethanol (100 mL).

-

Acidification: To the stirred suspension, add concentrated hydrochloric acid (~5 mL) dropwise. The mixture may become more homogeneous.

-

Addition of Reducing Agent: Add tin(II) chloride dihydrate (23.2 g, 103 mmol) to the reaction mixture in one portion.

-

Reaction: Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 1:1 ethyl acetate/hexanes). The reaction is typically complete within 2-4 hours.

-

Quenching and Basification: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ice (~100 g). Slowly add 10 M sodium hydroxide solution with stirring until the pH of the solution is basic (pH > 10), which will precipitate tin salts.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 75 mL).

-

Washing and Drying: Combine the organic extracts and wash with brine (saturated NaCl solution, 50 mL). Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to afford a crystalline solid.[13]

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

-

Melting Point: Compare the observed melting point with the literature value.

-

¹H and ¹³C NMR Spectroscopy: Confirm the structure by analyzing the chemical shifts and integration of the proton and carbon signals.

-

Infrared (IR) Spectroscopy: Look for the characteristic N-H stretching vibrations of the primary amine and the amide N-H and C=O stretches.[14]

-

Mass Spectrometry: Determine the molecular weight of the product.[15][16]

Visualization of the Synthesis and Workflow

Reaction Scheme

Caption: Overall reaction for the synthesis of this compound.

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Safety Considerations

-

3-Nitrobenzanilide and this compound: Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Tin(II) Chloride: Corrosive and may cause skin and eye irritation. Handle in a well-ventilated fume hood.

-

Concentrated Hydrochloric Acid: Highly corrosive and toxic. Handle with extreme care in a fume hood, wearing appropriate PPE.

-

Sodium Hydroxide: Corrosive and can cause severe burns. Handle with care, wearing appropriate PPE.

-

Ethanol and Ethyl Acetate: Flammable solvents. Keep away from open flames and ignition sources.

Conclusion

The reduction of 3-nitrobenzanilide to this compound is a fundamental and crucial transformation for researchers in drug development and related fields. This guide has provided a comprehensive overview of the key synthetic strategies, with a detailed, validated protocol for a reliable laboratory-scale synthesis using tin(II) chloride. By understanding the principles behind the chosen methodology and adhering to the outlined procedures, scientists can confidently and safely produce high-quality this compound for their research endeavors.

References

- Organic Chemistry Portal. (n.d.). Sodium Hydrosulfite, Sodium Dithionite.

- Chem LibreTexts. (2021, August 16). Aromatic Reactions: Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl).

- Park, K. K., Oh, C. H., & Joung, W. K. (1993). Chemoselective Reduction of Nitroarenes and Nitroalkanes by Sodium Dithionite Using Octylviologen as an Electron Transfer Catalyst. Tetrahedron Letters, 34(46), 7445-7446.

- Fiveable. (n.d.). Sodium Dithionite Definition.

- Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.

- Chemistry Stack Exchange. (2017, September 12). Can sodium dithionite reduce the nitro group of 2-nitrobenzoic acid?.

- ACS GCI Pharmaceutical Roundtable. (n.d.). Sn2+ reduction.

- askIITians. (2025, July 16). Reduction of aromatic nitro compounds using Sn and HCl gives:.

- Huang, Y., Liao, P., Zhang, Y., & Wang, Y. (1997). A Facile Reduction Procedure for Nitroarenes with Cp2TiCl2/Sm System.

- Google Patents. (2016). CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline.

- Google Patents. (2016). CN105753731B - A kind of preparation method of the methoxybenzoyl aniline of 3 amino 4.

- Chem LibreTexts. (2021, August 16). 2: Reduction of Organic Compounds (Experiment).

- Aidic. (2020). Evaluation of Nitrobenzene Hydrogenation Kinetic Particularities Over Mono and Bimetallic Ni Containing Hypercrosslinked Polysty.

- NIST. (n.d.). Benzamide, 3-amino-.

- precisionFDA. (n.d.). This compound.

- Oriental Journal of Chemistry. (2011). Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH4/Ni(OAc)2.4H2O System in Wet CH3CN.

- PubChemLite. (n.d.). 3'-aminobenzanilide (C13H12N2O).

- PubChemLite. (n.d.). This compound (C13H12N2O).

- New Journal of Chemistry (RSC Publishing). (2018). Hydrogenation of 3-nitro-4-methoxy-acetylaniline with H2 to 3-amino-4-methoxy-acetylaniline catalyzed by bimetallic copper/nickel nanoparticles.

- Google Patents. (2002). EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds.

- SpectraBase. (n.d.). 3-Aminobenzamide.

- MDPI. (2020). A Novel Strategy for the Preparation of Supported Pd as an Efficient Catalyst for the Hydrogenation of Nitrobenzene in Mild Conditions.

- WebAssign. (n.d.). Experiment 3 - Reduction of a Ketone.

- Oriental Journal of Chemistry. (2011). Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH /Ni(OAc) .4H O System in Wet CH CN.

- Google Patents. (2015). RU2560881C1 - Method of producing 2',4,4'-trinitrobenzanilide from aniline and 4-nitrobenzoic acid.

- Andrew G Myers Research Group. (n.d.). Chem 115.

- Google Patents. (1958). US2823235A - Hydrogenation of nitro compounds to amines and catalyst therefor.

- MDPI. (2022). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications.

- PubChem. (n.d.). 3-Aminobenzamide.

- RASĀYAN Journal of Chemistry. (2019). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES.

- NIH. (2020). Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors.

- Semantic Scholar. (n.d.). Development of drugs based on Benzimidazole Heterocycle: Recent advancement and insights.

- MDPI. (2019, April 13). Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds.

- PubMed. (2012). Purification and characterization of an L-amino acid oxidase from Pseudomonas sp. AIU 813.

- ResearchGate. (2019). (PDF) Purification, characterization, and identification of 3‐hydroxy‐4‐methoxy benzal acrolein–an intermediate of synthesizing advantame.

Sources

- 1. mdpi.com [mdpi.com]

- 2. 3-Aminobenzamide | C7H8N2O | CID 1645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of drugs based on Benzimidazole Heterocycle: Recent advancement and insights | Semantic Scholar [semanticscholar.org]

- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 6. aidic.it [aidic.it]

- 7. orgosolver.com [orgosolver.com]

- 8. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]

- 9. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. fiveable.me [fiveable.me]

- 12. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Benzamide, 3-amino- [webbook.nist.gov]

- 15. PubChemLite - 3'-aminobenzanilide (C13H12N2O) [pubchemlite.lcsb.uni.lu]

- 16. PubChemLite - this compound (C13H12N2O) [pubchemlite.lcsb.uni.lu]

Navigating the Synthesis Landscape: A Technical Safety and Handling Guide for 3-Aminobenzanilide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Dual Nature of a Versatile Precursor

3-Aminobenzanilide, a key intermediate in organic synthesis, holds significant promise in the development of novel pharmaceuticals and functional materials.[1] Its unique structure, featuring both an amine and an amide functional group, allows for diverse chemical transformations, making it a valuable building block in the synthesis of more complex molecules.[1] However, as with many aromatic amines, its utility is accompanied by potential health hazards that demand a comprehensive understanding and rigorous adherence to safety protocols.[2][3] This guide provides an in-depth examination of the safety data for this compound, offering field-proven insights and detailed protocols to ensure its safe handling and use in a research and development setting. The causality behind each recommendation is explained to foster a culture of safety built on scientific understanding.

Section 1: Hazard Identification and Classification

A thorough understanding of the inherent hazards of this compound is the foundation of safe laboratory practice. Based on available safety data sheets and the known risks associated with aromatic amines, this compound is classified as a hazardous substance.

GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |

| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects |

This table synthesizes information from multiple sources which may have slight variations in classification.

The primary routes of exposure are inhalation of dust particles, skin contact, and eye contact.[4] Ingestion is also a potential and harmful route of exposure.[5] The toxicological properties of many aromatic amines include the potential for carcinogenicity and mutagenicity, necessitating stringent handling procedures to minimize any risk of exposure.[2][3][4]

Section 2: Prudent Practices for Handling and Storage

The principle of "as low as reasonably achievable" (ALARA) should guide all interactions with this compound. This involves a combination of engineering controls, administrative controls, and personal protective equipment to create a multi-layered defense against exposure.

Engineering Controls: The First Line of Defense

Engineering controls are designed to isolate the hazard from the researcher.

-

Chemical Fume Hood: All weighing and handling of solid this compound and any reactions involving it must be conducted in a certified chemical fume hood. This is critical to prevent the inhalation of fine dust particles and vapors.

-

Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.

Personal Protective Equipment (PPE): The Essential Barrier

The appropriate selection and consistent use of PPE are non-negotiable when working with this compound.

| Body Part | Recommended PPE | Specifications and Rationale |

| Respiratory | NIOSH-approved N95 or higher-rated respirator | To protect against the inhalation of fine dust particles.[4] In situations with poor ventilation or the potential for aerosol generation, a higher level of respiratory protection, such as a full-face respirator with appropriate cartridges, should be considered. |

| Hands | Chemical-resistant gloves (Nitrile, double-gloved) | To prevent skin contact.[4] Nitrile gloves provide good resistance to a variety of chemicals. Double gloving offers an additional layer of protection and allows for the safe removal of the outer glove if contamination occurs. Gloves should be inspected for any signs of degradation before use and changed frequently.[4][6] |

| Eyes | Chemical safety goggles and a face shield | To protect the eyes and face from splashes and airborne particles.[7] Standard safety glasses with side shields do not provide adequate protection.[6] |

| Body | Laboratory coat and, if necessary, a chemical-resistant apron | To protect the skin and clothing from contamination. The lab coat should have long sleeves and be fully buttoned. |

Donning and Doffing PPE Workflow:

Caption: Sequential process for donning and doffing PPE.

Safe Storage Protocols

Proper storage is crucial to maintain the integrity of this compound and prevent accidental release.

-

Container: Keep the container tightly closed in a dry, cool, and well-ventilated area.[5][8]

-

Incompatibilities: Store away from strong oxidizing agents and strong acids.[8]

-

Labeling: Ensure the container is clearly labeled with the chemical name and all relevant hazard warnings.

Section 3: Emergency Procedures: A Proactive Approach

Preparedness is paramount in mitigating the consequences of an accidental exposure or spill.

First-Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an exposure.

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek prompt medical attention.[8] |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes.[8] Remove contaminated clothing and shoes. Seek medical attention.[8] |

| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[8] Seek immediate medical attention.[8] |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[5] |

Accidental Release Measures

A calm and systematic approach is essential when responding to a spill.

Spill Response Decision Tree:

Caption: Decision-making workflow for spill response.

Minor Spill Cleanup Protocol (inside a fume hood):

-

Alert others in the immediate vicinity.

-

Ensure you are wearing the appropriate PPE.

-

Contain the spill using absorbent pads or other suitable materials from a chemical spill kit.

-

Carefully collect the absorbed material and any contaminated debris into a sealed, labeled hazardous waste container.

-

Decontaminate the spill area with an appropriate solvent (e.g., ethanol), followed by a thorough wash with soap and water.

-

Dispose of all contaminated materials, including PPE, as hazardous waste.[4]

For major spills, evacuate the area immediately and contact your institution's emergency response team.

Section 4: Toxicological Profile and Health Effects

Acute Effects:

-

Oral: Harmful if swallowed, may cause gastrointestinal irritation, nausea, and vomiting.[5][8]

-

Dermal: Causes skin irritation and may be harmful upon contact.[5][8]

Chronic Effects:

-

Mutagenicity: this compound is suspected of causing genetic defects (Germ Cell Mutagenicity Category 2). This is a significant long-term health concern.

-

Carcinogenicity: While not specifically classified as a carcinogen by major regulatory bodies like IARC, NTP, or OSHA, many aromatic amines are known or suspected carcinogens.[2][3] Therefore, it is prudent to handle this compound as a potential carcinogen.

-

Reproductive Toxicity: There is a lack of specific data on the reproductive toxicity of this compound. However, some related compounds have shown effects on reproduction in animal studies.[9][10][11]

Section 5: Disposal of this compound Waste

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

Waste Disposal Protocol:

-

Segregation: Do not mix this compound waste with other waste streams.

-

Solid Waste: Collect solid this compound waste in a clearly labeled, sealed, and compatible hazardous waste container.[12]

-

Contaminated Materials: All disposable items that have come into contact with this compound (e.g., gloves, absorbent pads, weighing paper) must be disposed of as hazardous waste in a separate, sealed container.[12]

-

Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name and associated hazards.[12]

-

Pickup: Arrange for waste pickup through your institution's environmental health and safety department.

Conclusion: A Commitment to Safety

This compound is a valuable tool in the arsenal of the research chemist. By approaching its use with a comprehensive understanding of its potential hazards and a steadfast commitment to rigorous safety protocols, researchers can harness its synthetic potential while ensuring the well-being of themselves and their colleagues. This guide serves as a foundational resource, but it is incumbent upon every scientist to remain vigilant, continuously assess risks, and foster a laboratory culture where safety is paramount.

References

- Enamine. Safety Data Sheet.

- ACS Publications.

- ResearchGate.

- PubChem. This compound. [Link]

- precisionFDA. This compound. [Link]

- CDC. Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006-12-06). [Link]

- SKC Inc. SDS 2002 - Aromatic Amine Cleaning Developing Solution. (2024-01-09). [Link]

- Bernardo Ecenarro. Recommended PPE to handle chemicals. [Link]

- ASHP Publications. PERSONAL PROTECTIVE EQUIPMENT. [Link]

- CDC. NIOSH Pocket Guide to Chemical Hazards - Index of Chemical Names : A. [Link]

- Carl ROTH.

- PubMed. Exposure to benzophenone-3 and reproductive toxicity: A systematic review of human and animal studies. [Link]

- NJ.gov. HAZARD SUMMARY. [Link]

- PubMed Central.

- National Toxicology Program. TR-378: Benzaldehyde (CASRN 100-52-7) in F344/N Rats and B6C3F1Mice (Gavage Studies). [Link]

- ResearchGate. Do Carboxylic/Sulfonic Acid Halides Really Present a Mutagenic and Carcinogenic Risk as Impurities in Final Drug Products? | Request PDF. [Link]

- PubMed.

- PubMed. Reproductive toxicity of benzophenone-3. [Link]

- PubMed.

Sources

- 1. fishersci.com [fishersci.com]

- 2. cebs.niehs.nih.gov [cebs.niehs.nih.gov]

- 3. Mutagenicity studies of benzidine and its analogs: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nswai.org [nswai.org]

- 5. fishersci.com [fishersci.com]

- 6. epa.gov [epa.gov]

- 7. Investigating the Mutagenic Effects of Three Commonly Used Pulpotomy Agents Using the Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. chemsafetypro.com [chemsafetypro.com]

- 10. GSRS [precision.fda.gov]

- 11. This compound | C13H12N2O | CID 84347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Introduction: The Versatile Scaffold of 3-Aminobenzanilide

An In-Depth Technical Guide to the Biological Activity of 3-Aminobenzanilide Derivatives

In the landscape of medicinal chemistry, the identification of privileged scaffolds—molecular frameworks that can bind to multiple biological targets—is a cornerstone of modern drug discovery. This compound and its foundational precursor, 3-aminobenzamide (3-AB), represent such a scaffold. Initially identified for its role in DNA repair processes, the this compound core has become a foundational structure for developing a diverse range of therapeutic agents.[1][2] Its derivatives have been investigated for a wide spectrum of biological activities, extending from oncology to neuroprotection and anti-inflammatory applications.[1][3][4]

This technical guide provides an in-depth exploration of the multifaceted biological activities of this compound derivatives. We will dissect their primary mechanism of action as Poly(ADP-ribose) polymerase (PARP) inhibitors, explore their therapeutic applications, and delve into emerging activities that highlight the scaffold's versatility. This document is intended for researchers, scientists, and drug development professionals, offering not only a comprehensive review of the field but also actionable experimental protocols and an understanding of the causality behind key scientific methodologies.

Chapter 1: The Central Mechanism - PARP Inhibition

The most extensively studied biological activity of this compound derivatives is their inhibition of the Poly(ADP-ribose) polymerase (PARP) family of enzymes.[1][5]

The Role of PARP in DNA Repair

Poly(ADP-ribose) polymerase (PARP) is a family of nuclear enzymes critical for maintaining genomic integrity.[1][2] The most abundant member, PARP-1, functions as a DNA damage sensor, recognizing single-strand breaks (SSBs) in the DNA.[1] Upon detection of a break, PARP-1 becomes activated and utilizes its substrate, β-nicotinamide adenine dinucleotide (NAD+), to synthesize and attach long, branched chains of poly(ADP-ribose) (PAR) to itself and other nuclear proteins, a process known as PARylation.[1][6] This PARylation event acts as a signaling beacon, recruiting the cellular machinery required to repair the DNA damage.[1]

Mechanism of Inhibition by this compound

3-Aminobenzamide (3-AB), the parent compound, acts as a competitive inhibitor of PARP.[2] It achieves this by mimicking the nicotinamide moiety of NAD+, allowing it to bind to the enzyme's catalytic domain.[1] This binding event physically obstructs the synthesis of PAR, effectively halting the recruitment of DNA repair proteins and stalling the repair of single-strand breaks.[1][2]

Over-activation of PARP-1, often triggered by extensive DNA damage from oxidative stress or traumatic insults, can lead to a form of programmed cell death called "Parthanatos."[1][6] This process is characterized by the massive consumption and subsequent depletion of cellular NAD+ and ATP stores, leading to energetic collapse and cell death.[6] PARP inhibitors like 3-aminobenzamide can prevent this depletion, thereby protecting cells in certain pathological conditions.[1][6]

The Principle of Synthetic Lethality

The true therapeutic power of PARP inhibition in oncology is realized through a concept known as synthetic lethality. In healthy cells, DNA double-strand breaks (DSBs) are primarily repaired by the high-fidelity homologous recombination (HR) pathway. Cancer cells that harbor mutations in genes essential for this pathway, such as BRCA1 or BRCA2, become heavily reliant on the PARP-mediated single-strand break repair pathway.

When these BRCA-deficient cancer cells are treated with a PARP inhibitor like a this compound derivative, the single-strand breaks that occur naturally during cell division cannot be repaired.[1] These unrepaired SSBs then collapse the replication fork, leading to the formation of lethal double-strand breaks.[1] Since the HR pathway is already compromised, the cell cannot repair these DSBs, resulting in catastrophic genomic instability and cell death.[1] This selective killing of cancer cells while sparing healthy cells, which have a functional HR pathway, is the essence of synthetic lethality.

Caption: Mechanism of PARP Inhibition and Synthetic Lethality.

Chapter 2: Therapeutic Applications

The ability of this compound derivatives to inhibit PARP translates into a wide range of potential therapeutic uses.

Oncology

The primary clinical application is in cancer therapy, particularly for tumors with deficiencies in the homologous recombination repair pathway.[1] This includes certain types of ovarian, breast, pancreatic, and prostate cancers associated with BRCA1/2 mutations.[1] By inducing synthetic lethality, these compounds can selectively eliminate cancer cells. Furthermore, PARP inhibitors can potentiate the effects of DNA-damaging agents like temozolomide and radiation therapy by preventing the cancer cells from repairing the induced damage.[2]

Neuroprotection

In post-traumatic insults and neurodegenerative conditions, the over-activation of PARP-1 is a key driver of cell death.[6] This over-activation leads to the depletion of cellular energy reserves (NAD+ and ATP), causing mitochondrial dysfunction and ultimately neuronal death.[6] 3-Aminobenzamide has demonstrated protective effects in models of neurodegenerative diseases and traumatic insults by preventing this PARP-1 over-activation.[1][6] Studies have also shown that PARP inhibition can rescue photoreceptor cells from apoptosis in models of retinal damage and protect auditory hair cells from noise-induced damage.[1][7]

Anti-inflammatory Effects

3-Aminobenzamide has also been shown to possess anti-inflammatory properties.[1] In a model of acute hepatitis, 3-AB was found to reduce inflammation, oxidative stress, and liver damage.[3] The mechanism involves the inhibition of NF-κB transcriptional activity, which in turn suppresses the expression of pro-inflammatory mediators like TNF-α and iNOS, and blocks nitric oxide (NO) production.[3]

Chapter 3: Emerging and Diverse Biological Activities

While PARP inhibition is the hallmark activity, the this compound scaffold is a versatile platform for targeting other biological pathways.

Anticancer Activity via Non-PARP Mechanisms

-

ROR1 Inhibition: Recent research has identified 3-(2-aminobenzo[d]thiazol-5-yl) benzamide derivatives as potent inhibitors of Receptor Tyrosine Kinase-like Orphan Receptor 1 (ROR1).[8] ROR1 is overexpressed in several cancers, including non-small cell lung cancer (NSCLC), and is crucial for cell proliferation and migration.[8] These derivatives were shown to induce cancer cell cycle arrest and suppress migration and invasion by blocking the Src survival pathway and reactivating the p38 apoptotic pathway.[8]

-

Carbonic Anhydrase (CA) Inhibition: Novel derivatives of 3-amino-4-hydroxy-benzenesulfonamide (a related benzamide structure) have been synthesized and shown to bind to various carbonic anhydrase isoenzymes.[9] CAs are involved in pH regulation and are often overexpressed in aggressive tumors. By inhibiting these enzymes, these compounds can disrupt tumor physiology.

Antimicrobial and Antiviral Activities

The benzamide core is present in various compounds with antimicrobial and antiviral properties.

-

Antibacterial: Derivatives of 3'-hydroxy-5'-aminobenzoxazinorifamycin, which contain a related structural motif, have demonstrated potent activity against Mycobacterium tuberculosis and Mycobacterium avium complex (MAC).[10] Other derivatives have been designed to target the bacterial cell division protein FtsZ.[11]

-